Dimethyl 4,4'-stilbenedicarboxylate
Overview
Description
Dimethyl 4,4'-stilbenedicarboxylate is a useful research compound. Its molecular formula is C18H16O4 and its molecular weight is 296.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Optical Brightening Agent Production : Ryu et al. (2016) developed a four-step synthetic process to create the optical brightening agent 4,4’-bis(2-benzoxazolyl)stilbene (BBS) from methyl 4-formylbenzoate (MFB), a by-product in dimethyl terephthalate production. The process involved the formation of 4,4’-stilbenedicarboxylate, showcasing its utility in creating value-added products from industrial waste (Ryu, Kim, Ham, & Kim, 2016).
Fluorophore Development : Palakollu and Kanvah (2014) synthesized a series of α-cyanostilbenes, including stilbenes substituted with dimethylaniline, demonstrating their potential as fluorescence probes due to their solvatochromic emission behavior and aggregation-induced enhanced emission effect (Palakollu & Kanvah, 2014).
Chemical Synthesis : Neochoritis, Zarganes-Tzitzikas, and Stephanidou-Stephanatou (2014) reviewed the applications of dimethyl acetylenedicarboxylate (DMAD) in organic synthesis, highlighting its versatility and potential in creating structurally diverse products (Neochoritis, Zarganes-Tzitzikas, & Stephanidou-Stephanatou, 2014).
Dehydrodimerization Studies : Sickle (1991) explored the sulfur-mediated dehydrodimerization of substituted toluenes, leading to the production of dimethyl trans-4,4'-stilbenedicarboxylate, among other products. This research provides insight into radical-mediated chemical transformations (Sickle, 1991).
Photophysics Research : Létard, Lapouyade, and Rettig (1993) investigated the solvatochromism and fluorescence properties of 4-(dimethylamino)stilbene and related derivatives, contributing to the understanding of intramolecular charge transfer in the excited state (Létard, Lapouyade, & Rettig, 1993).
Metal-Organic Frameworks (MOFs) : Barsukova et al. (2018) synthesized six isoreticular MOFs using 4,4′-stilbenedicarboxylic acid, illustrating its role in creating multifunctional materials with excellent photoluminescence and good sorption capacity for gases like carbon dioxide and iodine vapor (Barsukova et al., 2018).
Safety and Hazards
When handling Dimethyl 4,4’-stilbenedicarboxylate, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing . Avoid ingestion and inhalation . Keep the container tightly closed in a dry and well-ventilated place .
Properties
IUPAC Name |
methyl 4-[(E)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-21-17(19)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(20)22-2/h3-12H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOODVYOWCWQPMV-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10374-80-8 | |
Record name | Dimethyl 4,4'-stilbenedicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010374808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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